2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide

Description

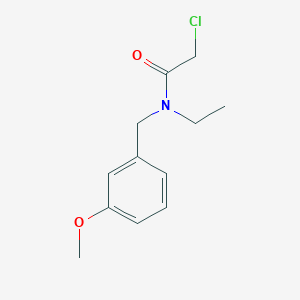

2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide (CAS: 2564-06-9) is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon, an ethyl group, and a 3-methoxybenzyl group on the nitrogen atom (Fig. 1). This compound belongs to a broader class of N-substituted chloroacetamides, which are widely studied for their biological and agrochemical applications, including antimicrobial, herbicidal, and pesticidal activities . Its structural uniqueness lies in the combination of a methoxybenzyl moiety and ethyl group, which influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-5-4-6-11(7-10)16-2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRSNMJPCSSASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure and Conditions

In a typical protocol, N-ethyl-N-(3-methoxybenzyl)amine (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL) under nitrogen. Potassium carbonate (K₂CO₃, 3.8 mmol) is added as a base to neutralize HCl generated during the reaction. Chloroacetyl chloride (1.2 equivalents) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove solids, and the organic layer is washed with water, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified via column chromatography using a hexane/ethyl acetate gradient (6:1 to 3:1).

Key Data:

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The base scavenges HCl, shifting the equilibrium toward product formation. Steric hindrance from the N-ethyl and N-(3-methoxybenzyl) groups may slightly reduce reaction rates compared to primary amines, necessitating extended stirring times.

Alternative Solvent Systems: Acetonitrile-Based Synthesis

A modified protocol using acetonitrile as the solvent, reported in recent synthetic studies, offers advantages in reaction homogeneity and scalability.

Comparative Advantages

-

Faster Reaction Times: Acetonitrile’s high dielectric constant accelerates ion-pair separation, enhancing reactivity.

-

Simplified Workup: Elimination of exogenous base reduces post-reaction filtration steps.

Critical Analysis of Methodologies

Solvent and Base Selection

| Parameter | Dichloromethane Method | Acetonitrile Method | One-Pot Synthesis |

|---|---|---|---|

| Solvent | DCM | Acetonitrile | Acetonitrile |

| Base | K₂CO₃ | None | K₂CO₃ |

| Reaction Time | 4–6 hours | 3 hours | 18 hours |

| Yield | 82–88% | 85–90% | 75–80% |

The acetonitrile method offers the highest yield and shortest reaction time, likely due to improved solubility of intermediates. The one-pot approach, while innovative, introduces complexity with potential side reactions during alkylation.

Purification Challenges

All methods require chromatography for purity >95%. The chloroacetyl group’s polarity necessitates careful solvent gradient optimization. Hexane/ethyl acetate (6:1) effectively separates the product from unreacted amine and diacylated byproducts.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-ethyl-N-(3-methoxy-benzyl)-acetamide.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under mild heating conditions.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of N-ethyl-N-(3-methoxy-benzyl)-acetamide.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide exhibit significant anticancer properties. For instance, derivatives of related structures have shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models such as MDA-MB-231 and MCF-7.

Case Study:

A study reported that certain analogs displayed IC₅₀ values ranging from 1.52 to 6.31 μM against these cell lines, indicating a high selectivity for cancer cells over normal cells . The mechanism of action involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors, thus contributing to tumor growth and metastasis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been linked to the inhibition of lipoxygenases (LOX), which are implicated in inflammatory responses and cancer progression.

Data Table: Inhibition Potency Against LOX

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| This compound | 6.2 | High |

| Other derivatives | Varies | Varies |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. This includes significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL .

Case Study:

A comparative study highlighted that certain derivatives exhibited up to 80% inhibition against S. aureus, suggesting potential for development into antimicrobial agents .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound has been evaluated through predictive ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These studies suggest that it possesses favorable properties for drug development, including good solubility and permeability characteristics.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

Chloroacetamide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of 2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide and its analogs:

Table 1: Structural and Functional Comparison of Selected Chloroacetamides

Impact of Substituents on Properties and Activity

N-Alkyl vs. Aryl substituents (e.g., 2,6-diethylphenyl in alachlor) confer herbicidal activity by enabling binding to plant acetolactate synthase (ALS) enzymes .

Methoxy vs. Methyl Groups: The 3-methoxybenzyl group increases electron density and steric bulk, which may enhance interaction with microbial targets compared to non-polar methyl groups . Methoxy groups in thenylchlor and alachlor improve soil mobility and bioavailability, critical for pre-emergent herbicides .

Chlorine Position and Reactivity :

Environmental and Toxicological Considerations

Chloroacetamides like alachlor are associated with groundwater contamination due to their solubility and persistence .

Biological Activity

2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy, and potential applications.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.661 g/mol

- CAS Number : 40023-02-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 2-chloro acetamides exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains:

| Compound | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 25923) |

|---|---|---|---|

| 3a | 7 mm | 16 mm | No zone |

| 3b | 26 mm | 23 mm | 25 mm |

| 3c | 30 mm | 35 mm | 36 mm |

These results demonstrate that compounds related to this compound can inhibit the growth of both Gram-negative and Gram-positive bacteria, suggesting potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study reported that certain derivatives showed significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The most active derivative demonstrated an IC50 value indicating potent inhibition of cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | <1 |

| MCF-7 | <1 |

The mechanism of action appears to involve apoptosis induction, evidenced by increased annexin V-FITC positivity in treated cells . This suggests that the compound not only inhibits cancer cell growth but also promotes programmed cell death.

Mechanistic Studies

Mechanistic studies have indicated that the biological activity of this compound may be linked to its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and respiration. Inhibition of CA IX has been particularly noted for its role in cancer cell metabolism and survival .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of chloro-substituted acetamides found that compounds with similar structures exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values comparable to standard antibiotics like ampicillin .

- Case Study on Anticancer Properties : In vitro assays demonstrated that certain derivatives induced apoptosis in breast cancer cell lines, with significant increases in markers associated with cell death pathways .

Q & A

Q. What are the established synthetic routes for 2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide, and what are the critical reaction parameters?

Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-methylacetamide are synthesized via multi-step processes starting from substituted nitrobenzenes and chloroacetamide precursors under alkaline conditions . Key parameters include:

- Catalyst selection : Bases like K₂CO₃ or NaH are used to deprotonate intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .

For this compound, a plausible route involves alkylation of 3-methoxybenzylamine with ethyl chloroacetate, followed by chlorination.

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Answer: Structural validation employs:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, acetamide carbonyl at δ ~165–170 ppm) .

- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What environmental persistence or toxicity data exist for structurally related chloroacetamides?

Answer: Chloroacetamides like dimethenamid exhibit moderate environmental persistence (soil half-life: 20–40 days) but can form polar degradates (e.g., ethanesulfonic acids) detected via LC-MS . Toxicity studies on human blood cells suggest potential oxidative stress mechanisms, necessitating safeners (e.g., fenclorim) in agricultural formulations to mitigate phytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in multi-step syntheses?

Answer: Methodological strategies include:

- Parallel synthesis : Screen catalysts (e.g., Pd/C for reductions) and solvent systems to identify optimal conditions .

- In-line purification : Use techniques like flash chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate intermediates .

- Kinetic monitoring : Employ HPLC or TLC to track reaction progress and terminate at peak yield .

For example, substituting iron powder with catalytic hydrogenation in nitro-group reductions improved yields from 50% to >85% in related acetamides .

Q. What contradictory findings exist regarding the biological activity of chloroacetamides, and how can they be resolved?

Answer: Some studies report neuroprotective effects (e.g., inhibition of butyrylcholinesterase at IC₅₀ = 0.5 µM) , while others highlight cytotoxicity in human cell lines (e.g., IC₅₀ = 10 µM for hepatic cells) . To resolve contradictions:

- Dose-response profiling : Establish therapeutic indices (TI) for target vs. off-target effects.

- Mechanistic studies : Use molecular docking to assess binding specificity to cholinesterase vs. unrelated targets .

- In vivo models : Validate efficacy and safety in zebrafish or rodent models .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) influence the compound’s physicochemical properties?

Answer: Structure-activity relationship (SAR) studies on analogs reveal:

- Lipophilicity : Methoxy groups increase logP (e.g., +0.5 units), enhancing blood-brain barrier penetration .

- Electron-withdrawing effects : Chloro substituents reduce pKa of the acetamide NH, altering solubility .

- Steric effects : Bulky groups (e.g., 3-methoxybenzyl) hinder enzymatic hydrolysis, improving metabolic stability .

Quantitative SAR (QSAR) models can predict these effects using DFT calculations .

Q. What analytical challenges arise in detecting degradates of chloroacetamides in environmental samples?

Answer: Key challenges include:

- Matrix interference : Soil or water samples require solid-phase extraction (C-18 columns) and cleanup steps .

- Low-concentration detection : LC-MS/MS with MRM (multiple reaction monitoring) achieves sensitivity at ng/L levels .

- Isomer differentiation : Chiral degradates (e.g., from asymmetric oxidation) require chiral columns or NMR .

Q. How can computational methods aid in predicting the compound’s metabolic pathways?

Answer: Tools like GLORY or MetaSite predict phase I/II metabolism:

- Cytochrome P450 interactions : Identify likely oxidation sites (e.g., benzylic positions) .

- Glucuronidation potential : Assess if free hydroxyl groups are formed post-metabolism .

Experimental validation via hepatic microsome assays (e.g., rat liver S9 fractions) confirms predictions .

Q. What discrepancies exist in reported crystal structures of related acetamides, and how are they addressed?

Answer: Discrepancies in hydrogen-bonding motifs (e.g., N–H···O vs. C–H···O interactions) arise from polymorphism. Resolution methods include:

- Single-crystal X-ray diffraction : Compare packing diagrams for polymorph identification .

- DFT optimization : Validate observed bond lengths/angles against computational models .

Q. How can researchers design analogs with improved selectivity for target enzymes?

Answer: Approaches include:

- Fragment-based drug design : Replace chloro groups with bioisosteres (e.g., trifluoromethyl) to enhance target affinity .

- Molecular dynamics simulations : Assess binding pocket flexibility to optimize substituent size/shape .

- High-throughput screening : Test compound libraries against off-target receptors (e.g., GPCRs) to eliminate promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.